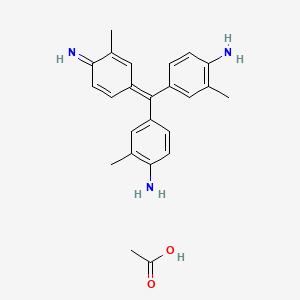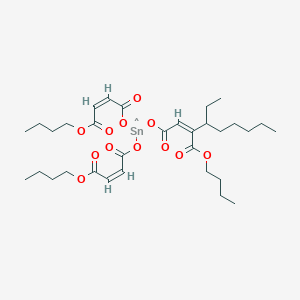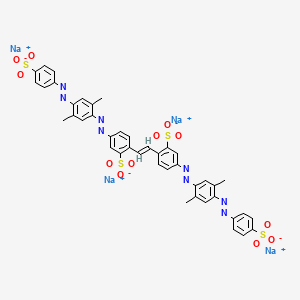
Phosphonium, tributyl(2-methoxypropyl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, tributyl(2-methoxypropyl)-, chloride: is a quaternary phosphonium salt with the molecular formula C16H36ClOP . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, tributyl(2-methoxypropyl)-, chloride typically involves the reaction of tributylphosphine with 2-methoxypropyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
P(C4H9)3+ClCH2CH(OCH3)CH3→[P(C4H9)3CH2CH(OCH3)CH3]+Cl−
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, tributyl(2-methoxypropyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, and alkoxides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphonium, tributyl(2-methoxypropyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of ionic liquids and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of Phosphonium, tributyl(2-methoxypropyl)-, chloride involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt membrane integrity, leading to changes in cell permeability and function. It also interacts with specific enzymes, altering their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonium, tributyl(2-hydroxypropyl)-, chloride
- Phosphonium, tributyl(2-ethoxyethyl)-, chloride
- Phosphonium, tributyl(2-methoxyethyl)-, chloride
Uniqueness
Phosphonium, tributyl(2-methoxypropyl)-, chloride is unique due to its specific alkyl chain structure, which imparts distinct physicochemical properties. This uniqueness makes it particularly effective in applications such as phase-transfer catalysis and membrane studies .
Propriétés
Numéro CAS |
121848-13-3 |
|---|---|
Formule moléculaire |
C16H36OP.Cl C16H36ClOP |
Poids moléculaire |
310.9 g/mol |
Nom IUPAC |
tributyl(2-methoxypropyl)phosphanium;chloride |
InChI |
InChI=1S/C16H36OP.ClH/c1-6-9-12-18(13-10-7-2,14-11-8-3)15-16(4)17-5;/h16H,6-15H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
UDRBACREFJVZDG-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CC(C)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)










![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
